N-ethyl-N-prop-2-enylformamide

Description

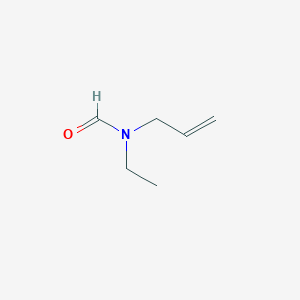

N-Ethyl-N-prop-2-enylformamide is a substituted formamide derivative characterized by an ethyl group and a propenyl (allyl) group attached to the nitrogen atom of the formamide core (structure: HCON(CH₂CH₃)(CH₂CH=CH₂)). Formamides, in general, are polar solvents and intermediates in organic synthesis, valued for their ability to participate in hydrogen bonding due to the amide (-CONH-) functionality.

Properties

CAS No. |

155809-48-6 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N-ethyl-N-prop-2-enylformamide |

InChI |

InChI=1S/C6H11NO/c1-3-5-7(4-2)6-8/h3,6H,1,4-5H2,2H3 |

InChI Key |

MXSUPXUFGHLNEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC=C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-prop-2-enylformamide typically involves the reaction of ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of acryloyl chloride, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving the reaction of ethylamine with acryloyl chloride or other suitable acrylate derivatives are employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-prop-2-enylformamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-ethyl-N-prop-2-enylformamide:

General Information

This compound is a formamide derivative . Formamides, in general, are useful in the synthesis of substituted formylamines and substituted amines, which can be accelerated through the Leuckart reaction using formamide or N-alkylformamide and formic acid with an aldehyde or ketone . This method is applicable to various substituted aldehydes and ketones, including substituted benzaldehydes . The synthesis of substituted amines can be achieved via hydrolysis of substituted formylamines using acid or base and a solvent at elevated temperatures .

Potential Applications

- Synthesis of Agrochemicals and Pharmaceuticals : The accelerated methods involving formamides are useful for the synthesis of agrochemicals and pharmaceuticals such as vanillylamine, amphetamine and its analogs, and formamide fungicides .

- Oilfield Wastewater Treatment : Formamide compounds may have applications in reducing sulfide in oilfield wastewater when used with an oxidizer and an iron catalyst .

- Chemical Synthesis : Formamides can be used in reductive amination reactions . For example, benzophenone can be reacted to produce benzhydrylformamide with a high yield .

Examples of Formamide Reactions

- Synthesis of N-Vanillylformamide : Vanillin can be reacted with formamide and formic acid to produce N-vanillylformamide .

- Reductive Amination of 4-hydroxybenzaldehyde : 4-hydroxybenzaldehyde can be reacted with formamide and formic acid to produce 4-hydroxybenzylformamide .

- Reductive Amination of Ketones : 1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-one can be reductively aminated using formic acid and formamide to yield N-[1-(2,4-dichlorophenyl)-4,4-dimethyl-l-propen-3-yl]-formamide .

Mechanism of Action

The mechanism of action of N-ethyl-N-prop-2-enylformamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-N-prop-2-enylformamide with analogous compounds based on functional groups, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Reactivity and Hydrogen Bonding

- Hydrogen Bonding : Formamides like this compound can engage in hydrogen bonding via the amide hydrogen and carbonyl oxygen. However, the bulky ethyl and propenyl groups may sterically hinder these interactions compared to smaller substituents (e.g., methyl groups) . In contrast, sulfonamides (e.g., N-phenyl-N-propenylbenzenesulfonamide) exhibit stronger hydrogen bonds due to the electron-withdrawing sulfonyl group, increasing acidity and directional bonding .

- Reactivity : The propenyl group in this compound may confer reactivity similar to acrylamides (e.g., N-propan-2-ylprop-2-enamide), which undergo polymerization or Michael additions. However, the formamide’s electron-rich carbonyl could moderate this reactivity compared to acrylamides’ electrophilic α,β-unsaturated systems .

Biological Activity

N-ethyl-N-prop-2-enylformamide (also known as compound CID 87561999) is a chemical compound that has gained attention for its potential biological activities. This article explores the available research findings, case studies, and data regarding its biological activity, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₂₂N₂O₂ and a molecular weight of 238.33 g/mol. Its structure features an ethyl group and a prop-2-enyl group attached to a formamide moiety, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, there are indications that compounds with similar structural characteristics may exhibit various pharmacological effects. Here are some notable areas of interest:

1. Antimicrobial Activity:

Research suggests that compounds with similar amide functionalities can exhibit antimicrobial properties. For example, studies have shown that certain amides can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

2. Anticancer Potential:

Compounds with structural similarities to this compound have been investigated for their potential anticancer effects. Some studies indicate that such compounds can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .

3. Enzyme Inhibition:

There is evidence that certain amides can act as enzyme inhibitors, impacting various biological processes. For instance, they may inhibit enzymes involved in drug metabolism or those that facilitate the proliferation of cancer cells .

Table 1: Summary of Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.